

A Comprehensive Technical Guide to Dimethyl Naphthalene-2,7-dicarboxylate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Dimethyl 2,7-Naphthalenedicarboxylate
Cat. No.:	B1336280

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl naphthalene-2,7-dicarboxylate, with the IUPAC name dimethyl naphthalene-2,7-dicarboxylate, is an organic compound belonging to the family of naphthalenedicarboxylic acid esters.^[1] The naphthalene scaffold is a key structural motif in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This technical guide provides a detailed overview of the chemical properties, synthesis, and potential applications of dimethyl naphthalene-2,7-dicarboxylate, with a focus on its relevance to researchers in the field of drug discovery and materials science.

Chemical and Physical Properties

Dimethyl naphthalene-2,7-dicarboxylate is a white to light yellow crystalline powder.^[2] A summary of its key chemical and physical properties is presented in Table 1.

Property	Value	Reference
IUPAC Name	dimethyl naphthalene-2,7-dicarboxylate	[1]
CAS Number	2549-47-5	[1]
Molecular Formula	C ₁₄ H ₁₂ O ₄	[1] [2]
Molecular Weight	244.24 g/mol	[1]
Appearance	White to Light yellow powder to crystal	[2]
Purity	>98.0% (GC)	[2]
InChI	InChI=1S/C14H12O4/c1-17-13(15)10-5-3-9-4-6-11(14(16)18-2)8-12(9)7-10/h3-8H,1-2H3	[2]
InChIKey	WYIBAMPRAACRCOM-UHFFFAOYSA-N	[2]
SMILES	COC(=O)c1ccc2ccc(C(=O)OC)cc2c1	[2]

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of dimethyl naphthalene-2,7-dicarboxylate. While detailed peak assignments are not readily available in the searched literature, various spectroscopic datasets exist.

Spectrum Type	Availability	Reference
¹ H NMR	Data available	[3]
¹³ C NMR	Data available	[3]
Mass Spectrometry	Data available	[3]
Infrared (IR) Spectroscopy	Data available	[3]

Experimental Protocols

Synthesis of 2,7-Naphthalenedicarboxylic acid

The precursor, 2,7-naphthalenedicarboxylic acid, can be synthesized through the oxidation of 2,7-dimethylnaphthalene. A general procedure, adapted from the synthesis of the 2,3-isomer, is as follows:

Materials:

- 2,7-Dimethylnaphthalene
- Sodium dichromate dihydrate
- Water
- 6N Hydrochloric acid

Procedure:

- A high-pressure autoclave is charged with 2,7-dimethylnaphthalene, a stoichiometric excess of sodium dichromate dihydrate, and water.
- The autoclave is sealed and heated to approximately 250°C with continuous agitation for several hours.
- After cooling, the pressure is released, and the contents are transferred to a beaker. The autoclave is rinsed with hot water to ensure complete transfer.
- The reaction mixture, containing green hydrated chromium oxide, is filtered through a Büchner funnel, and the solid is washed with warm water until the filtrate is colorless.
- The combined filtrates are acidified with 6N hydrochloric acid, leading to the precipitation of 2,7-naphthalenedicarboxylic acid.
- The precipitate is collected by filtration, washed with water until the filtrate is colorless, and dried under vacuum.

Synthesis of Dimethyl Naphthalene-2,7-dicarboxylate (Fischer Esterification)

The esterification of 2,7-naphthalenedicarboxylic acid to its dimethyl ester can be achieved via Fischer esterification.

Materials:

- 2,7-Naphthalenedicarboxylic acid
- Methanol (anhydrous)
- Concentrated sulfuric acid (catalyst)
- Sodium bicarbonate solution (saturated)
- Anhydrous magnesium sulfate

Procedure:

- A solution of 2,7-naphthalenedicarboxylic acid in a large excess of anhydrous methanol is prepared in a round-bottom flask.
- A catalytic amount of concentrated sulfuric acid is carefully added to the solution.
- The mixture is refluxed for several hours to drive the equilibrium towards the ester product. The reaction progress can be monitored by thin-layer chromatography.
- After cooling, the excess methanol is removed under reduced pressure.
- The residue is dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.
- The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield the crude dimethyl naphthalene-2,7-dicarboxylate.

- The crude product can be purified by recrystallization from a suitable solvent (e.g., methanol or ethanol).

Hydrolysis of Dimethyl Naphthalene-2,7-dicarboxylate

The hydrolysis of the dimethyl ester back to the dicarboxylic acid can be performed as follows.

Materials:

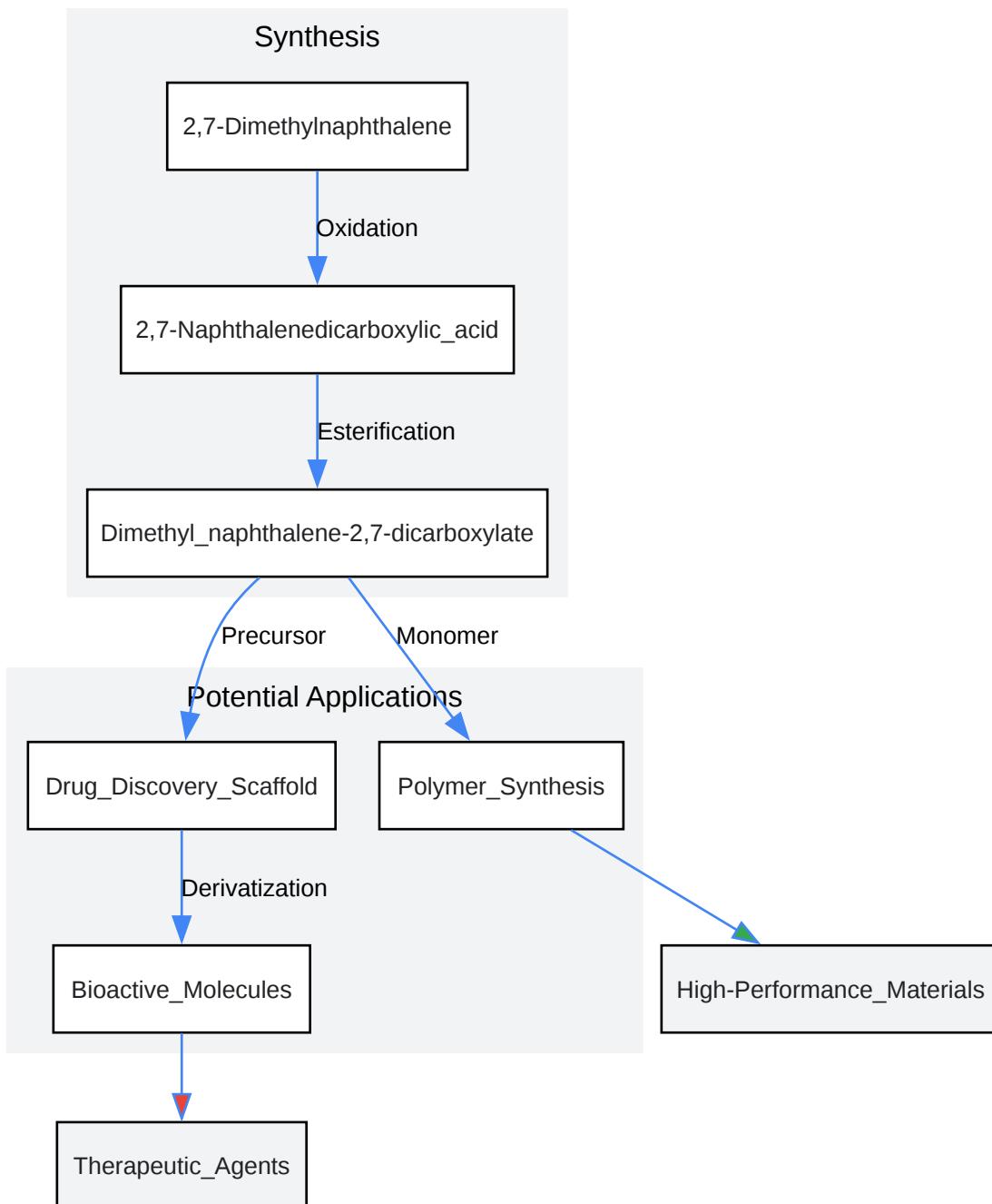
- Dimethyl naphthalene-2,7-dicarboxylate
- Potassium hydroxide (KOH)
- Methanol (MeOH)
- Water (H₂O)
- 12M Hydrochloric acid (HCl)

Procedure:

- Dimethyl naphthalene-2,7-dicarboxylate (0.5 g, 2.0 mmol) and potassium hydroxide (1.15 g, 20.5 mmol) are dissolved in a mixture of methanol (9 mL) and water (1 mL).[4]
- The mixture is heated at 65°C overnight.[4]
- Methanol is evaporated under reduced pressure, leaving an aqueous solution.[4]
- 12M HCl is added to the aqueous solution, resulting in the formation of a white precipitate.[4]
- The precipitate is filtered and washed with water to yield 2,7-naphthalenedicarboxylic acid (0.40 g, 91% yield).[4]

Applications in Research and Development

While specific biological activities for dimethyl naphthalene-2,7-dicarboxylate are not extensively documented, the naphthalene scaffold is of significant interest in drug discovery. Naphthalene derivatives have been explored for a wide range of therapeutic applications due to their ability to be chemically modified to interact with various biological targets.


Naphthalenetetracarboxylic diimide (NDI) derivatives, for example, have been synthesized and evaluated for their anticancer properties, demonstrating the potential of the naphthalene core in developing new therapeutic agents.^[2] Furthermore, other naphthalene derivatives have been investigated as potent antimicrobials.

The 2,7-disubstituted naphthalene framework provides a distinct electronic and structural profile compared to other isomers, which can lead to unique photophysical and biological properties. This makes dimethyl naphthalene-2,7-dicarboxylate and its derivatives interesting candidates for the development of novel fluorescent probes and materials.

Logical Workflow for Synthesis and Application

The following diagram illustrates the general workflow from the starting material to potential applications of dimethyl naphthalene-2,7-dicarboxylate.

Synthesis and Application Workflow

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. Synthesis and biological evaluation of novel asymmetric naphthalene diimide derivatives as anticancer agents depending on ROS generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DIMETHYL 2,7-NAPHTHALENEDICARBOXYLATE(2549-47-5) ^{13}C NMR spectrum [chemicalbook.com]
- 4. rsc.org [rsc.org]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to Dimethyl Naphthalene-2,7-dicarboxylate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1336280#dimethyl-2-7-naphthalenedicarboxylate-iupac-name>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com